

# Comparative Pharmacokinetics and Bioavailability of EIDD-1931 and its Prodrug, Molnupiravir

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EIDD-1931

Cat. No.: B613837

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This guide provides an objective comparison of the pharmacokinetic profiles of the antiviral compound **EIDD-1931** and its orally bioavailable prodrug, Molnupiravir (EIDD-2801). The information presented is collated from various preclinical and clinical studies to support research and development in the field of antiviral therapies.

## Introduction

**EIDD-1931** ( $\beta$ -D-N4-hydroxycytidine) is a ribonucleoside analog with potent antiviral activity against a broad range of RNA viruses.<sup>[1]</sup> Its mechanism of action involves incorporation into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations known as "viral error catastrophe."<sup>[2][3]</sup> Despite its antiviral efficacy, **EIDD-1931** has demonstrated limitations in oral bioavailability in some species.<sup>[4][5]</sup> To address this, the isopropylester prodrug Molnupiravir (EIDD-2801) was developed to enhance its pharmacokinetic properties.<sup>[4]</sup> Following oral administration, Molnupiravir is rapidly and extensively converted to the active parent compound **EIDD-1931** in the plasma.<sup>[1][6]</sup>

## Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of **EIDD-1931** and its prodrug Molnupiravir (EIDD-2801) from studies in various species.

**Table 1: Pharmacokinetic Parameters in Humans (following oral administration of Molnupiravir)**

Parameter	EIDD-1931 (Active Metabolite)	Molnupiravir (Prodrug)	Reference
Tmax (median, h)	1.00 - 1.75	0.25 - 0.75	[1]
Cmax (mean, ng/mL)	Dose-proportional increase	Up to 13.2 (at 600-1600 mg)	[1]
t <sub>1/2</sub> (geometric mean, h)	~1.0 (slower elimination phase of ~7.1 at highest doses)	Not calculable (rapid conversion)	[1]
AUC	Dose-proportional increase	~0.2% of EIDD-1931 concentrations	[1]

**Table 2: Pharmacokinetic Parameters in Cats (following a single oral dose of Molnupiravir at ~15.44 mg/kg)**

Parameter	EIDD-1931 (Active Metabolite)	Molnupiravir (Prodrug)	Reference
Tmax (mean, h)	2.6 ± 1.4	-	[7][8]
Cmax (mean, ng/mL)	1551 ± 720	38 ± 5	[7][8]
t <sub>1/2</sub> (mean, h)	1.6 ± 1.1	-	[7][8]

**Table 3: Pharmacokinetic Parameters of EIDD-1931 in Rats (following a single oral dose of 30 mg/kg)**

Parameter	Normal State	Arthritis State	Reference
Tmax (h)	Lower	1.8-fold increase	[9][10]
Cmax	Unaffected (1.1-fold change)	Unaffected	[9][10]
AUC	Baseline	1.7-fold increase	[9][10]
Clearance (Cl/F)	Baseline	0.54-fold decrease	[9][10]

**Table 4: Comparative Oral Bioavailability**

Species	EIDD-1931	Molnupiravir (EIDD-2801)	Reference
Mice	Good oral bioavailability	Similar to EIDD-1931	[4]
Ferrets	Lower bioavailability	Increased oral bioavailability	[4]
Non-human primates	Poor bioavailability	Increased oral bioavailability	[4][5]

## Experimental Protocols

### Human Pharmacokinetic Study (Phase 1)

- Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers.[1]
- Dosing: Single oral doses of Molnupiravir ranging from 50 to 1600 mg were administered. Multiple-dose cohorts received Molnupiravir twice daily for 5.5 days.[11]
- Sample Collection: Plasma samples were collected at predefined time points post-dose to determine the concentrations of Molnupiravir and **EIDD-1931**. [1]
- Analytical Method: Plasma concentrations of the analytes were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

## Feline Pharmacokinetic Study

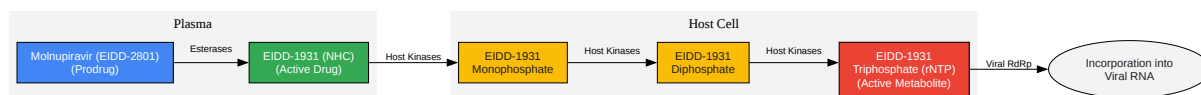
- Study Design: A pharmacokinetic study was conducted in cats with naturally occurring feline infectious peritonitis (FIP).[7]
- Dosing: Cats received a mean oral dose of 15.44 mg/kg of Molnupiravir.[7][8]
- Sample Collection: Blood samples were collected at 1, 2, 4, 6, and 12 hours post-administration.[7]
- Analytical Method: Serum concentrations of Molnupiravir and **EIDD-1931** were determined using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8]

## Rat Pharmacokinetic Study

- Study Design: The oral pharmacokinetics of **EIDD-1931** were evaluated in both healthy (normal state) and complete Freund's adjuvant (CFA)-induced arthritic rats.[10]
- Dosing: A single oral dose of 30 mg/kg of **EIDD-1931** was administered.[10]
- Sample Collection: Blood samples were collected at various time points to determine the plasma concentration-time profile of **EIDD-1931**. [10]
- Analytical Method: Plasma concentrations of **EIDD-1931** were quantified using a validated LC-MS/MS method.

## Mandatory Visualization

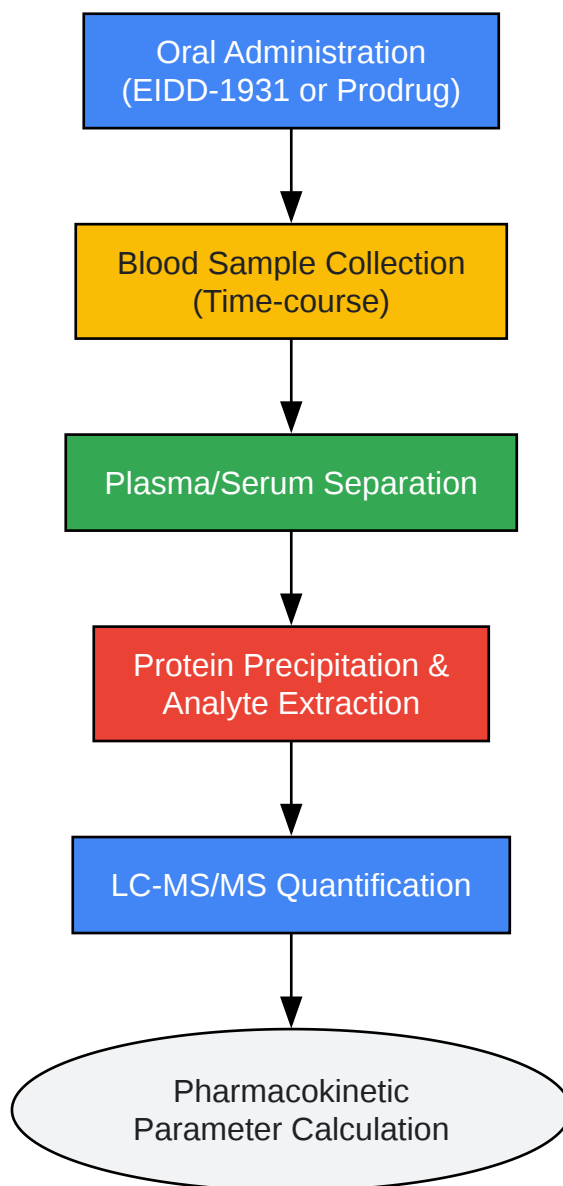
### Metabolic Activation of Molnupiravir



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Caption: Metabolic conversion of Molnupiravir to its active triphosphate form.

## Experimental Workflow for Pharmacokinetic Analysis



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Caption: General workflow for a preclinical or clinical pharmacokinetic study.

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